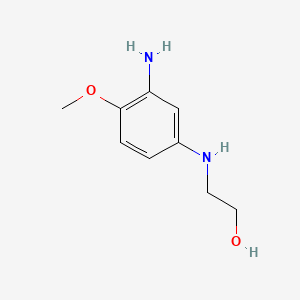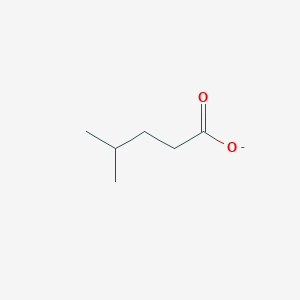
Isobutylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocaproate is a branched-chain saturated fatty acid anion that is pentanoate with a methyl group substituent at position 4. It has a role as a metabolite. It is a branched-chain saturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of an isocaproic acid.
Scientific Research Applications
Renewable Production from Organic Waste :
- Isobutyrate, a derivative of Isobutylacetate, can be sustainably produced from organic waste via methanol chain elongation. This process uses organic waste as feedstocks and an undefined reactor microbiome as the catalyst, offering an eco-friendly alternative to fossil-based feedstocks (Chen et al., 2017).
Stable Clathrates with Gossypol :
- Gossypol, a natural compound, forms stable clathrates with Isobutylacetate. The structure of these clathrates has been investigated through X-ray diffractometry, revealing unique crystallographic properties (Talipov & Ibragimov, 2002).
Agricultural and Animal Feed Applications :
- In dairy cows, Isobutyrate supplementation has been shown to affect rumen fermentation, lactation performance, and plasma characteristics. Different levels of supplementation yield varying impacts on milk yield and composition (Liu et al., 2009).
- Similar effects have been observed in beef cattle, where Isobutyrate supplementation improved rumen fermentation, feed digestibility, and reduced methane emissions, offering potential environmental benefits (Liu et al., 2008).
Biodegradable and Non-toxic Biopolymers :
- Isobutylchitosan, derived from Isobutylacetate, has been studied for its solubility, biodegradability, and cytotoxicity. It exhibits improved biodegradability and potential for safe use in biomedical applications (Li et al., 2007).
Microbial Production from Methanol :
- Isobutyrate can be microbially produced from methanol and short-chain carboxylates using microbiomes, providing a pathway to produce this chemical from non-sterile feedstocks (Huang et al., 2020).
Chemical Synthesis Applications :
- Isobutyl acetate has been synthesized through esterification of acetic acid with isobutyl alcohol, using chitosan sulfate as a catalyst. This method highlights its potential in various chemical synthesis applications (Wang Yun-fang, 2005).
Pharmaceutical Research :
- The spectroscopic study of Ibuprofen and its synthesis precursors, including isobutylacetate, provides valuable insights into the design and synthesis of new pharmaceuticals (Cuesta & Meneses, 2015).
Application in Pervaporation Processes :
- Isobutyl acetate is produced using a pervaporation-esterification process, showing its value in industries such as cosmetics, aroma, and paints (Korkmaz et al., 2009).
properties
Product Name |
Isobutylacetate |
|---|---|
Molecular Formula |
C6H11O2- |
Molecular Weight |
115.15 g/mol |
IUPAC Name |
4-methylpentanoate |
InChI |
InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1 |
InChI Key |
FGKJLKRYENPLQH-UHFFFAOYSA-M |
SMILES |
CC(C)CCC(=O)[O-] |
Canonical SMILES |
CC(C)CCC(=O)[O-] |
synonyms |
isobutyl acetate isobutylacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



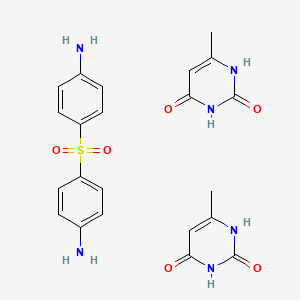
![N-[1-cyclohexyl-5-(2,2-dimethylpropylcarbamoyl)-3-hydroxy-6-methylheptan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B1230223.png)
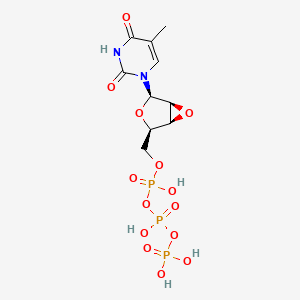
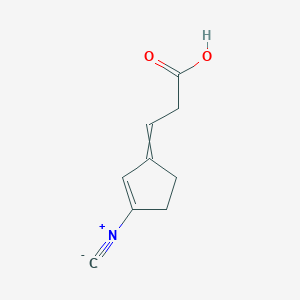
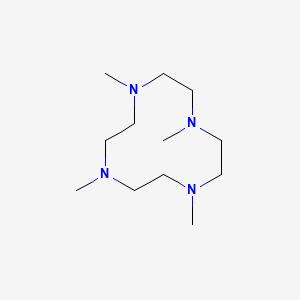
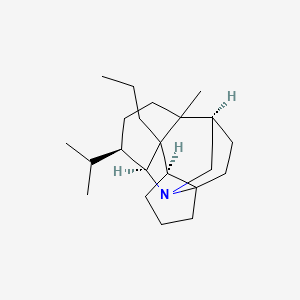
![12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1230234.png)
![4-[[(2,3-dihydro-1H-inden-1-ylamino)-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1230235.png)

![2-[[2-(4-Methoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]-4-methylpentanoic acid](/img/structure/B1230243.png)

![[1-[2-(2-Methylphenoxy)ethyl]-3-indolyl]-(4-methyl-1-piperazinyl)methanethione](/img/structure/B1230245.png)
![3-(11,11-Dimethyl-8-methylene-4-oxo-5-bicyclo[7.2.0]undecanyl)oxolane-2,5-dione](/img/structure/B1230246.png)
